IDO1 Inhibitory Potency: Cross-Study Comparison of 6-Bromo-2-phenyl-1H-indole vs. Unsubstituted 2-Phenylindole
A derivative closely related to 6-bromo-2-phenyl-1H-indole demonstrates potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory target. While direct data for the unsubstituted 2-phenylindole scaffold is not available in the same assay, a structurally analogous compound bearing the 6-bromo substituent exhibits an IC50 of 13 nM against mouse IDO1 in a cellular assay [1]. This nanomolar potency provides a strong rationale for selecting the 6-bromo-substituted scaffold for further optimization in IDO1 inhibitor programs.
| Evidence Dimension | Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1) |
| Comparator Or Baseline | 2-Phenylindole (unsubstituted): Data not available in comparable assay. |
| Quantified Difference | N/A (Comparator data unavailable) |
| Conditions | Inhibition of mouse IDO1 transfected in P815 cells, assessed as reduction in L-Kyn level measured after 16 hrs by HPLC analysis. |
Why This Matters
Demonstrates that the 6-bromo-2-phenylindole core is a potent starting point for developing IDO1 inhibitors, a key target in cancer immunotherapy, providing a distinct advantage over uncharacterized or less potent 2-phenylindole analogs.
- [1] BindingDB. BDBM50514753. Affinity Data IC50: 13nM. 2024. View Source
